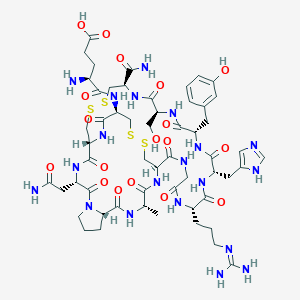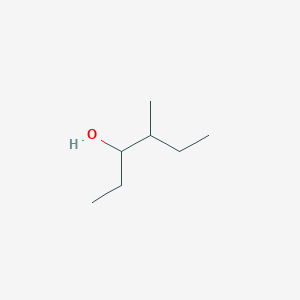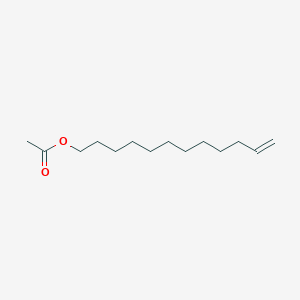
メンソグリコール
概要
説明
PMD38は、パラメンタン-3,8-ジオールとしても知られており、ジオールおよびテルペノイドに分類される有機化合物です。無色で、分子式はC10H20O2です。 この化合物は、パラメンタンの炭化水素骨格から誘導され、3つの立体中心を持ち、8つの可能な立体異性体が存在します .
科学的研究の応用
PMD38 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the formulation of personal care products, such as insect repellents and fragrances.
作用機序
PMD38の作用機序は、さまざまな分子標的や経路との相互作用を含みます。生物学的システムにおいて、PMD38は細胞膜と相互作用して膜結合タンパク質の機能を阻害することによって効果を発揮すると考えられています。 この相互作用は、細胞シグナル伝達経路と生理学的反応の変化につながる可能性があります .
生化学分析
Biochemical Properties
Menthoglycol plays a significant role in biochemical reactions, particularly as an active ingredient in insect repellents. It interacts with various enzymes, proteins, and other biomolecules. For instance, menthoglycol is known to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, which can disrupt normal nerve function in insects, thereby repelling them .
Cellular Effects
Menthoglycol affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, menthoglycol has been shown to modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species. Additionally, menthoglycol can alter cellular metabolism by affecting the activity of enzymes involved in energy production .
Molecular Mechanism
The molecular mechanism of menthoglycol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Menthoglycol binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This inhibition disrupts normal nerve function in insects, making menthoglycol an effective insect repellent. Furthermore, menthoglycol can activate transcription factors that regulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of menthoglycol change over time. Menthoglycol is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that menthoglycol can have lasting effects on cellular function, including sustained modulation of gene expression and enzyme activity. These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term benefits and risks associated with menthoglycol use .
Dosage Effects in Animal Models
The effects of menthoglycol vary with different dosages in animal models. At low doses, menthoglycol is effective in repelling insects without causing significant adverse effects. At high doses, menthoglycol can exhibit toxic effects, including neurotoxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to achieve the desired repellent effect without causing harm to the animal .
Metabolic Pathways
Menthoglycol is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. Menthoglycol can affect metabolic flux by modulating the activity of enzymes involved in energy production and oxidative stress response. These interactions can influence metabolite levels and overall cellular metabolism .
Transport and Distribution
Menthoglycol is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, menthoglycol can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects. The localization and accumulation of menthoglycol can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of menthoglycol is crucial for its activity and function. Menthoglycol can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, menthoglycol can be targeted to the mitochondria, where it modulates the activity of enzymes involved in energy production and oxidative stress response. The localization of menthoglycol within the cell can affect its ability to interact with biomolecules and exert its effects .
準備方法
合成経路と反応条件
PMD38の合成は、通常、モノテルペノイドアルデヒドであるシトロネラールの水素化を伴います。この反応は、炭素上のパラジウムなどの触媒の存在下、水素ガス中で、高温高圧で行われます。 得られた生成物はさらに水素化されてPMD38が生成されます .
工業的生産方法
PMD38の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、高圧水素化反応器と効率的な触媒の使用を含み、最終生成物の高収率と純度が保証されます。 反応条件は、副生成物を最小限に抑え、プロセスの効率を最大限に高めるように最適化されています .
化学反応の分析
反応の種類
PMD38は、次のようなさまざまな化学反応を起こします。
酸化: PMD38は酸化されて対応するケトンとカルボン酸を形成することができます。
還元: この化合物は還元されてアルコールとアルカンを形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
酸化: ケトンとカルボン酸。
還元: アルコールとアルカン。
科学研究への応用
PMD38は、幅広い科学研究への応用があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や防虫作用など、潜在的な生物活性を研究されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果が調査されています。
類似化合物との比較
類似化合物
メントール: 構造は似ていますが、ヒドロキシル基の位置が異なります。
シトロネロール: 類似の生物活性を有する、関連するモノテルペノイドアルコール。
ユーカリプトール: パーソナルケア製品で同等の用途がある、別のテルペノイド.
PMD38の独自性
PMD38は、その特定の立体化学と複数の立体中心の存在により、独自の化学的および生物学的特性に貢献しています。 防虫剤としての有効性と潜在的な治療用途により、PMD38はさまざまな研究分野や産業で重要な化合物となっています .
特性
IUPAC Name |
(1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFTMYMHGYJEI-IWSPIJDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035084, DTXSID801033610 | |
| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91739-72-9, 3564-98-5 | |
| Record name | (-)-3,8-p-Menthanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91739-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthoglycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopulegol hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopulegol hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091739729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPULEGOL HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAL436QJ5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MENTHOGLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB999AF32A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Menthoglycol and where is it found?
A1: Menthoglycol (C10H20O2) is a diol derived from the cyclization of citronellal. [] It is a naturally occurring compound identified in the hexane extract of Zanthoxylum armatum DC. fruits, commonly known as Timure or Nepalese pepper. [] This plant is widely distributed and valued for its medicinal properties.
Q2: What are the common derivatives of Menthoglycol used in analytical chemistry?
A2: While specific derivatives are not mentioned in the provided abstracts, research indicates the use of Menthol and Menthoglycol derivatives in gas chromatography and mass spectrometry. [] These derivatives likely enhance the compound's volatility and detectability in analytical techniques.
Q3: How is Menthoglycol formed?
A3: Menthoglycol, alongside its isomer neomenthoglycol, is formed through the cyclization of citronellal (C10H18O) in the presence of aqueous sulfuric acid. [] This reaction also yields isopulegol and neo-isopulegol as byproducts. Additionally, citronellic acetals (C20H36O2) of both Menthoglycol and neomenthoglycol are also formed during this process. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














